5-(2-Oxopropyl)pyrrolidin-2-one
Overview
Description
5-(2-Oxopropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H11NO2 It is a derivative of pyrrolidin-2-one, featuring a 2-oxopropyl group attached to the pyrrolidine ring
Mechanism of Action
Target of Action
It is known that pyrrolidin-2-one derivatives, which include 5-(2-oxopropyl)pyrrolidin-2-one, have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (ca) isoenzymes .
Mode of Action
It is suggested that pyrrolidin-2-one derivatives may interact with their targets, such as carbonic anhydrase isoenzymes, leading to inhibitory effects .
Biochemical Pathways
Given the potential inhibitory activity on carbonic anhydrase isoenzymes, it can be inferred that the compound may influence pathways related to these enzymes .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this compound is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given its potential inhibitory activity on carbonic anhydrase isoenzymes, it can be inferred that the compound may have effects at the molecular and cellular level related to these enzymes .
Action Environment
It is known that the spatial orientation of substituents in compounds like this compound can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Cellular Effects
Pyrrolidin-2-one derivatives are known to have significant biological activities, suggesting that 5-(2-Oxopropyl)pyrrolidin-2-one may also influence cell function
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxopropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the catalytic or electrochemical reduction of succinimide, carbonylation of allylamine, hydrogenation of succinonitrile under hydrolytic conditions, or the reaction of maleic or succinic anhydride in aqueous ammonia with palladium-ruthenium catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-Oxopropyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: Another derivative with carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
5-(2-Oxopropyl)pyrrolidin-2-one is unique due to the presence of the 2-oxopropyl group, which imparts distinct reactivity and properties compared to other pyrrolidine derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and drug discovery .
Properties
IUPAC Name |
5-(2-oxopropyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)4-6-2-3-7(10)8-6/h6H,2-4H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWQUORVSDHSEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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